ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)20(19-11-7-4-8-12-19)23-15-13-22(14-16-23)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIBXSABLGXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221924 | |
| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863305-86-6 | |
| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Benzylpiperazine
- Method: Nucleophilic substitution of piperazine with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions.
- Conditions:
- Solvent: Polar aprotic solvents such as acetonitrile or DMF
- Base: Potassium carbonate or sodium hydride to deprotonate piperazine nitrogen
- Temperature: Room temperature to reflux depending on reactivity
- Outcome: Selective benzylation at the 4-position nitrogen of piperazine, yielding 4-benzylpiperazine.
Preparation of Ethyl 2-bromo-2-phenylacetate (Electrophile)
- Method: Bromination of ethyl 2-phenylacetate at the alpha position using N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or acid catalysts.
- Conditions:
- Solvent: Carbon tetrachloride or dichloromethane
- Temperature: 0–25 °C to control selectivity
- Outcome: Formation of ethyl 2-bromo-2-phenylacetate, a key electrophile for nucleophilic substitution.
Coupling Reaction: N-Alkylation
- Reaction: Nucleophilic substitution of 4-benzylpiperazine with ethyl 2-bromo-2-phenylacetate.
- Conditions:
- Solvent: Acetonitrile, DMF, or acetone
- Base: Mild base such as potassium carbonate to neutralize HBr formed
- Temperature: Reflux or elevated temperature (50–80 °C)
- Time: Several hours (typically 4–12 h)
- Workup: Removal of solvent, extraction, and purification by recrystallization or chromatography.
Representative Experimental Procedure (Adapted from Analogous Syntheses)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Piperazine + Benzyl bromide, K2CO3, Acetonitrile, reflux 6 h | Formation of 4-benzylpiperazine | 75–85 |
| 2 | Ethyl 2-phenylacetate + NBS, CCl4, 0–25 °C, 2 h | Bromination to ethyl 2-bromo-2-phenylacetate | 70–80 |
| 3 | 4-Benzylpiperazine + ethyl 2-bromo-2-phenylacetate, K2CO3, DMF, 60 °C, 8 h | N-alkylation to target compound | 65–75 |
Analytical and Purification Notes
- Purification: Column chromatography on silica gel or recrystallization from ethyl acetate/hexane mixtures is effective.
- Characterization:
- NMR (1H and 13C): Confirm substitution pattern and ester functionality.
- Mass Spectrometry: Molecular ion peak at m/z 338 consistent with molecular weight.
- Melting Point: Consistent with literature or predicted values.
- Yield Optimization: Use of dry solvents and inert atmosphere can improve yields by minimizing side reactions.
Research Findings and Comparative Analysis
- The nucleophilic substitution approach is widely favored due to its simplicity and moderate to good yields.
- Alternative methods involving direct amidation or coupling via activated esters are less common due to steric hindrance and lower selectivity.
- Catalyst-free conditions have been reported for related esterifications and substitutions, but for this compound, mild base catalysis remains standard.
- The use of ethyl 2-bromo-2-phenylacetate as an electrophile is critical for regioselective alkylation at the piperazine nitrogen.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Benzylation of Piperazine | Piperazine, Benzyl bromide, K2CO3 | Reflux in acetonitrile | High selectivity, simple | Requires careful control to avoid over-alkylation |
| Bromination of Ethyl 2-phenylacetate | NBS, CCl4 | 0–25 °C, 2 h | Good yield, selective alpha-bromination | Use of hazardous solvents |
| N-Alkylation | 4-Benzylpiperazine, Ethyl 2-bromo-2-phenylacetate, K2CO3 | DMF, 60 °C, 8 h | Efficient coupling, moderate yield | Requires dry conditions, long reaction time |
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds, including ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate, exhibit significant antidepressant and anxiolytic properties. These effects are often attributed to their interaction with serotonin and dopamine receptors in the brain. Studies have shown that modifications on the piperazine ring can enhance these effects, making such compounds promising candidates for the development of new antidepressants .
Neuropharmacological Studies
In neuropharmacological contexts, compounds similar to this compound have been evaluated for their ability to modulate neurotransmitter systems. For instance, research has demonstrated that these compounds can influence cyclic AMP levels in neuronal cells, which is crucial for various signaling pathways involved in mood regulation .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves the reaction of piperazine derivatives with phenylacetic acid esters. Various synthetic strategies have been explored to optimize yield and purity. For example, the introduction of different substituents on the benzene rings can lead to variations in biological activity and potency .
Case Studies on Derivatives
A number of studies have focused on the synthesis of derivatives with enhanced properties. For instance, modifications involving halogenation or alkylation have shown promise in increasing the selectivity and efficacy of these compounds against specific biological targets like adenosine receptors .
Therapeutic Potential
Anti-inflammatory Applications
Recent studies suggest that compounds related to this compound may possess anti-inflammatory properties. Research focusing on cyclooxygenase enzymes has indicated that certain derivatives can effectively inhibit COX-II activity, which is significant for treating inflammatory conditions .
Cosmetic Formulations
Due to its potential skin penetration capabilities, this compound is also being explored in cosmetic formulations. Its ability to enhance dermal absorption makes it a candidate for use in topical products aimed at delivering active ingredients more effectively .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound and its derivatives:
| Property/Study | Finding/Result |
|---|---|
| Biological Activity | Antidepressant and anxiolytic effects observed |
| Synthesis Method | Reaction with phenylacetic acid esters |
| Neuropharmacological Impact | Modulates cyclic AMP levels |
| Anti-inflammatory Potential | Inhibits COX-II activity |
| Cosmetic Application | Enhances dermal absorption in topical formulations |
Mechanism of Action
The mechanism of action of ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity and Structure–Activity Relationships (SAR)
Acetylcholinesterase (AChE) Inhibitors
- Compound 4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative): Structural Features: Piperazine linked to an isoindole-dione core with an ortho-chloro substituent on the phenyl ring. Activity: Potent AChE inhibition (IC₅₀ = 0.91 ± 0.045 μM), outperforming donepezil (IC₅₀ = 0.14 ± 0.03 μM) in vitro. Electron-withdrawing groups (Cl, F, NO₂) at ortho/para positions enhance activity . Comparison: Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate lacks the isoindole-dione core and chloro substituent but retains the benzylpiperazine group.
Antiproliferative Agents
- Ethyl 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetate: Structural Features: Benzothiazole-thioether substituent on phenylacetate. Activity: Demonstrated antiproliferative effects in paraganglioma and pancreatic cancer cells, though IC₅₀ values are unspecified .
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity: The benzyl group in the target compound likely enhances membrane permeability compared to analogs with polar substituents (e.g., phenoxy or benzotriazole groups).
- Metabolic Stability : The ester group may confer slower hydrolysis than ketones or acids, extending half-life in vivo.
Biological Activity
Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, making it a candidate for various therapeutic uses.
This compound primarily exerts its effects by binding to specific receptors and enzymes in the body. Research indicates that it modulates the activity of neurotransmitter receptors, leading to various biological effects, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent .
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, possibly through apoptosis induction in malignant cells.
- Neuroprotective Effects : It has been studied for its ability to protect against neurotoxicity, potentially through acetylcholinesterase inhibition .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Antimicrobial Activity
In a study evaluating the antibacterial properties of various piperazine derivatives, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ampicillin, indicating its potential as an alternative antimicrobial agent .
Anticancer Research
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. How to validate crystallographic data against computational models?
- Methodological Answer : Overlay X-ray structures (e.g., CCDC-deposited data ) with DFT-optimized geometries. Calculate root-mean-square deviations (RMSD) for bond lengths/angles. Discrepancies >0.1 Å may indicate conformational flexibility or crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
